molecular formula C12H15IO3 B8161416 Methyl 4-iodo-2-isobutoxybenzoate

Methyl 4-iodo-2-isobutoxybenzoate

Cat. No.: B8161416
M. Wt: 334.15 g/mol
InChI Key: SPPJYSWJFPPFOA-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-isobutoxybenzoate is a synthetic aromatic ester of interest in organic chemistry and materials science research. This compound features a benzoate core substituted with an iodine atom at the para-position and an isobutoxy group at the ortho-position. The iodine substituent makes this molecule a valuable building block for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are widely used to form carbon-carbon bonds . The isobutyl ester group, similar to that in isobutyl benzoate, can influence the compound's physical properties, including its density and boiling point, making it a potential candidate for material science applications . Researchers are exploring the use of iodine-containing benzoate esters in the development of specialized polymers. For instance, iodobenzoic acid derivatives have been grafted onto polymer backbones like cellulose acetate to create radiopaque materials for biomedical applications, such as embolization agents . The specific substitution pattern on the benzene ring in this compound may allow it to serve as a key intermediate in the synthesis of such advanced functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-iodo-2-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJYSWJFPPFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodo-2-Isobutoxybenzoic Acid

The carboxylic acid precursor can be prepared via sequential functionalization of 2-hydroxybenzoic acid (salicylic acid):

  • Etherification : Reaction of salicylic acid with isobutyl bromide under alkaline conditions forms 2-isobutoxybenzoic acid.

  • Iodination : Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) and a Lewis acid catalyst (e.g., FeCl₃).

Reaction Conditions :

  • Etherification : NaOH (2 eq), isobutyl bromide (1.2 eq), ethanol, reflux, 12 h.

  • Iodination : NIS (1.1 eq), FeCl₃ (0.1 eq), CH₂Cl₂, 0°C to room temperature, 6 h.

Challenges :

  • Competing iodination at the 5-position due to the ortho/para-directing nature of the isobutoxy group.

  • Acid sensitivity of the ether linkage during iodination.

Nucleophilic Substitution for Isobutoxy Group Introduction

The isobutoxy group can be introduced via nucleophilic substitution of a halogenated precursor. This method is exemplified in patent CN104193616A for synthesizing chloro-iodobenzoates.

Alkylation of 2-Hydroxy-4-iodobenzoic Acid

  • Methyl ester protection : Convert 2-hydroxy-4-iodobenzoic acid to its methyl ester using methanol and H₂SO₄.

  • Mitsunobu reaction : Substitute the 2-hydroxy group with isobutoxy using triphenylphosphine, diethyl azodicarboxylate (DEAD), and isobutanol.

Reaction Conditions :

  • Esterification : H₂SO₄ (cat.), methanol, reflux, 8 h.

  • Mitsunobu : PPh₃ (1.2 eq), DEAD (1.2 eq), isobutanol (2 eq), THF, 0°C to room temperature, 24 h.

Advantages :

  • High regioselectivity for ether formation.

  • Mild conditions preserve the iodinated aromatic system.

Electrophilic Iodination of Preformed Ether-Ester

Iodination of methyl 2-isobutoxybenzoate can be achieved using directed electrophilic substitution. The ester group’s meta-directing influence and the isobutoxy group’s ortho/para-directing effects converge to favor iodination at the 4-position.

Iodination with N-Iodosuccinimide (NIS)

Procedure :

  • Dissolve methyl 2-isobutoxybenzoate (1 eq) in CH₂Cl₂.

  • Add NIS (1.1 eq) and FeCl₃ (0.1 eq) at 0°C.

  • Warm to room temperature and stir for 12 h.

Yield : ~65% (extrapolated from analogous iodinations).

Mechanistic Insight :

  • FeCl₃ generates I⁺ from NIS, facilitating electrophilic attack.

  • Steric hindrance from the isobutoxy group minimizes competing iodination at the 6-position.

Sandmeyer Reaction for Diazonium Salt Intermediates

The Sandmeyer reaction offers an alternative route to introduce iodine via diazonium salt intermediates, as demonstrated in the synthesis of 2-chloro-5-iodobenzoic acid.

Diazotization and Iodide Displacement

  • Amination : Introduce an amino group at the 4-position of methyl 2-isobutoxybenzoate.

  • Diazotization : Treat with NaNO₂ and HCl at 0–5°C.

  • Iodination : Add KI to displace the diazo group.

Critical Parameters :

  • Temperature control (<5°C) to prevent diazonium salt decomposition.

  • Excess KI (2 eq) to ensure complete substitution.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield*
Fischer EsterificationIodination → Etherification → EsterHigh purityMulti-step, low overall yield40–50%
Mitsunobu ReactionEsterification → Etherification → IodinationRegioselective ether formationCostly reagents (DEAD, PPh₃)60–70%
Electrophilic IodinationEther-ester → Direct iodinationSingle-step iodinationCompeting substitution sites50–65%
Sandmeyer ReactionAmination → Diazotization → IodideScalabilityRequires handling toxic intermediates55–60%

*Yields extrapolated from analogous reactions in cited sources .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-isobutoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a boronic acid, and a base like potassium carbonate in an organic solvent.

    Sonogashira Coupling: Uses a palladium catalyst, a copper co-catalyst, and an alkyne in the presence of a base.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.

    Coupling Reactions: Products include biaryl compounds and alkynylbenzoates.

    Reduction Reactions: The major product is methyl 2-isobutoxybenzoate.

Scientific Research Applications

Methyl 4-iodo-2-isobutoxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2-isobutoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS: 222714-37-6)

  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Features: A chiral methyl benzoate derivative with an aminoethyl substituent at the para position. It is used in asymmetric synthesis and as a building block for bioactive molecules .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

  • Molecular Formula: C₁₁H₁₂ClNO₄
  • Molecular Weight : 257.67 g/mol
  • Key Features : Contains a chloro substituent and acetamido group, which increase electrophilicity and stability. The methoxy group at the ortho position contrasts with the larger isobutoxy group in the target compound, reducing steric hindrance .

Sandaracopimaric Acid Methyl Ester

  • Molecular Formula : C₂₁H₃₂O₂ (approximate)
  • Molecular Weight : 316.48 g/mol
  • Key Features: A diterpenoid methyl ester with a fused tricyclic structure. Unlike the aromatic iodine-substituted compound, this ester is derived from resin acids and exhibits distinct physicochemical properties, such as higher thermal stability .

Physicochemical Properties

Property Methyl 4-Iodo-2-Isobutoxybenzoate (S)-Methyl 4-(1-Aminoethyl)benzoate Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate
Molecular Weight 334.15 g/mol 179.22 g/mol 257.67 g/mol
Substituents Iodo, Isobutoxy Aminoethyl Acetamido, Chloro, Methoxy
Solubility Low in water (high in organic solvents) Moderate in polar solvents Low in water (moderate in DMSO)
Lipophilicity (LogP) ~3.5 (estimated) ~1.2 ~2.8
Biological Role Halogenated intermediate Chiral synthon Antimicrobial intermediate

Notes:

  • The iodine atom in this compound significantly increases its molecular weight and lipophilicity compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-iodo-2-isobutoxybenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with a substituted benzoic acid derivative (e.g., 2-isobutoxy-4-iodobenzoic acid) and perform esterification using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimize reaction time and temperature (e.g., reflux at 60–80°C) to maximize esterification efficiency. Monitor purity via TLC or HPLC. Purify via recrystallization or column chromatography using hexane/ethyl acetate gradients. Consider iodination strategies (e.g., electrophilic substitution with I₂/HNO₃) if starting from non-iodinated precursors .
  • Key Parameters :

StepReagents/ConditionsYield Optimization
EsterificationH₂SO₄, MeOH, 12h refluxAdjust molar ratios (acid:alcohol)
IodinationI₂, HNO₃, 0–5°CControl reaction time to avoid over-iodination

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., iodinated aromatic protons exhibit downfield shifts). IR spectroscopy confirms ester carbonyl (~1700 cm⁻¹) and hydroxyl absence. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₅IO₄, expected [M+H]⁺ = 334.01). Compare with crystallographic data (if available) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Guidelines : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water (≥15 minutes). Store in sealed containers under inert atmosphere to prevent degradation. Refer to analogous benzoate ester safety data for hazard mitigation .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax. Use molecular docking studies to explore interactions with biological targets (e.g., enzymes), leveraging iodine’s van der Waals radius for steric analysis .

Q. How can crystallographic software resolve structural ambiguities in derivatives of this compound?

  • Methodology : Refine X-ray diffraction data using SHELXL for small-molecule structures, adjusting parameters for heavy-atom (iodine) scattering . Visualize packing motifs and hydrogen-bonding networks with Mercury CSD to assess crystallographic voids and intermolecular interactions. For twinned crystals, employ SHELXD for phase resolution .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for halogenated benzoate esters?

  • Methodology : Cross-validate NMR-derived torsion angles with XRD results. If NMR suggests conformational flexibility (e.g., rotameric isobutoxy groups), use temperature-dependent crystallography to capture dynamic behavior. For unresolved peaks in XRD, apply ORTEP-III thermal ellipsoid modeling to assess disorder .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and its non-iodinated analogs?

  • Approach : Compare reaction kinetics under identical conditions (e.g., SNAr substitutions). Iodine’s electron-withdrawing effect may accelerate aryl halide reactivity but sterically hinder nucleophilic attack. Use Hammett plots to quantify electronic contributions. Replicate experiments with controlled iodine isotopes (e.g., ¹²⁷I vs. ¹²⁵I) to isolate steric/electronic effects .

Experimental Design Considerations

Q. What are the critical factors in designing catalytic studies involving this compound as a substrate?

  • Design : Screen palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. Cs₂CO₃). Monitor iodine leaching via ICP-MS to confirm catalyst stability. Tabulate turnover numbers (TON) and selectivity ratios .

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